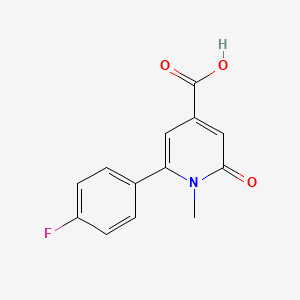
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-(3-ciclohexil-1,2,4-oxadiazol-5-il)-1H-pirrol-1-il)acético es un compuesto químico que ha captado la atención en la investigación científica debido a su estructura única y sus potenciales aplicaciones. Este compuesto presenta un grupo ciclohexilo unido a un anillo oxadiazol, que a su vez está conectado a un anillo pirrol y a un grupo ácido acético. La combinación de estos grupos funcionales confiere al compuesto propiedades químicas y biológicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-(3-ciclohexil-1,2,4-oxadiazol-5-il)-1H-pirrol-1-il)acético típicamente implica múltiples pasos, partiendo de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo oxadiazol: El grupo ciclohexilo se introduce en el anillo oxadiazol mediante una reacción de ciclización que involucra precursores apropiados, como hidrazidas y ácidos carboxílicos.
Formación del anillo pirrol: El intermedio oxadiazol se hace reaccionar entonces con un precursor de pirrol adecuado en condiciones que promuevan la formación del anillo pirrol.
Introducción del ácido acético: Por último, el grupo ácido acético se introduce mediante una reacción con un agente acilador adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para aumentar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-(3-ciclohexil-1,2,4-oxadiazol-5-il)-1H-pirrol-1-il)acético puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-(2-(3-ciclohexil-1,2,4-oxadiazol-5-il)-1H-pirrol-1-il)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está llevando a cabo investigación para explorar sus potenciales aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-(3-ciclohexil-1,2,4-oxadiazol-5-il)-1H-pirrol-1-il)acético implica su interacción con objetivos moleculares y vías específicas. Los anillos oxadiazol y pirrol pueden interactuar con enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen del contexto biológico específico y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
2-(3-ciclohexil-1,2,4-oxadiazol-5-il)etan-1-amina: Comparte los grupos oxadiazol y ciclohexilo, pero difiere en la presencia de un grupo amina en lugar de los grupos pirrol y ácido acético.
(3-Ciclohexil-1,2,4-oxadiazol-5-il)metilamina clorhidrato: Estructura oxadiazol similar, pero con un grupo metilamina.
Unicidad
El ácido 2-(2-(3-ciclohexil-1,2,4-oxadiazol-5-il)-1H-pirrol-1-il)acético es único debido a la combinación de los grupos oxadiazol, pirrol y ácido acético, que confieren propiedades químicas y biológicas distintas que no se encuentran en los compuestos similares enumerados anteriormente.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
2-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C14H17N3O3/c18-12(19)9-17-8-4-7-11(17)14-15-13(16-20-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19) |
Clave InChI |
MGMCNXCRUPEWGD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NOC(=N2)C3=CC=CN3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
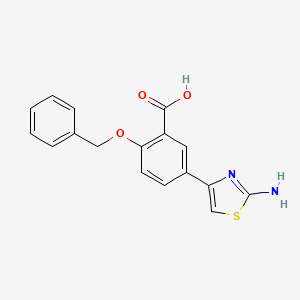
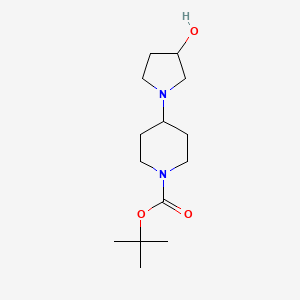

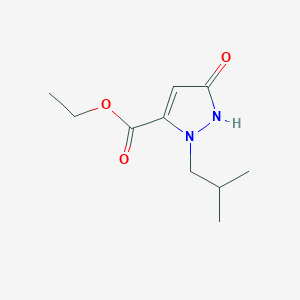
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)
![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)
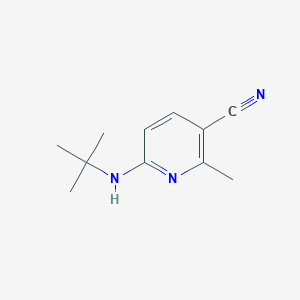
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
